Tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate
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Overview
Description
Tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate is a chemical compound with the molecular formula C11H13ClN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate typically involves the reaction of 4-chloro-6-formylpyridine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Tert-butyl 4-chloro-6-carboxypyridin-2-ylcarbamate.
Reduction: Tert-butyl 4-chloro-6-hydroxymethylpyridin-2-ylcarbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate
- Tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate
- Tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate
Uniqueness
Tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to achieve. For example, the position of the formyl group can influence the compound’s reactivity and interaction with biological targets, providing opportunities for targeted drug design and development.
Properties
Molecular Formula |
C11H13ClN2O3 |
---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-6-formylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-9-5-7(12)4-8(6-15)13-9/h4-6H,1-3H3,(H,13,14,16) |
InChI Key |
GLEGJIWKRIUDJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=N1)C=O)Cl |
Origin of Product |
United States |
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